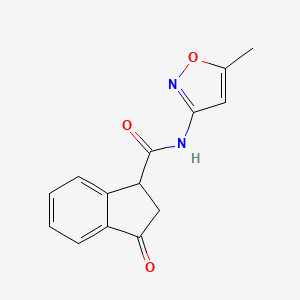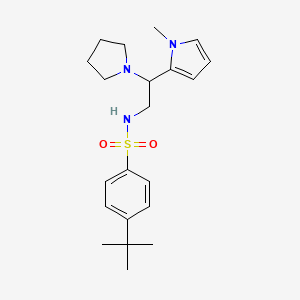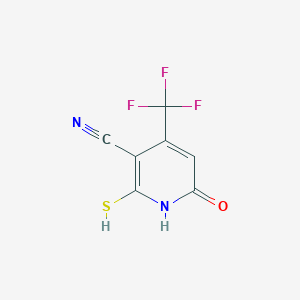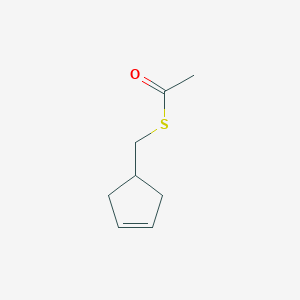![molecular formula C21H19IN2O B2751654 (2E)-1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-3-[(4-iodophenyl)amino]prop-2-en-1-one CAS No. 866018-99-7](/img/structure/B2751654.png)
(2E)-1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-3-[(4-iodophenyl)amino]prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-3-[(4-iodophenyl)amino]prop-2-en-1-one: is a complex organic compound characterized by its unique structure, which includes a pyrrole ring, an iodophenyl group, and a prop-2-en-1-one moiety
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology:
Biological Probes: The compound can be used as a fluorescent probe in biological assays due to its unique electronic properties.
Enzyme Inhibition: It has potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in signal transduction.
Medicine:
Drug Development: The compound is being investigated for its potential as a therapeutic agent in the treatment of cancer and other diseases due to its ability to interact with specific molecular targets.
Industry:
Materials Science: It can be used in the development of organic semiconductors and other advanced materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-3-[(4-iodophenyl)amino]prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Attachment of the Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methyl iodide or similar reagents.
Formation of the Prop-2-en-1-one Moiety: This involves a Claisen-Schmidt condensation between an aromatic aldehyde and a ketone.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced through an electrophilic aromatic substitution reaction using iodine and a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be used under mild conditions.
Major Products:
Oxidation: Pyrrole oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of (2E)-1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-3-[(4-iodophenyl)amino]prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. For example, it may inhibit kinase activity by binding to the ATP-binding site, preventing phosphorylation events crucial for signal transduction pathways. This interaction can lead to the modulation of cellular processes such as proliferation, apoptosis, and differentiation.
Vergleich Mit ähnlichen Verbindungen
Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen Bromide: Another quaternary ammonium compound used as an antiseptic.
Comparison: While cetylpyridinium chloride and domiphen bromide are primarily used for their antimicrobial properties, (2E)-1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-3-[(4-iodophenyl)amino]prop-2-en-1-one is unique due to its potential applications in medicinal chemistry and materials science. Its structure allows for diverse chemical modifications, making it a versatile compound for various scientific research applications.
Eigenschaften
IUPAC Name |
(E)-1-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-3-(4-iodoanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19IN2O/c1-15-3-4-16(2)24(15)20-11-5-17(6-12-20)21(25)13-14-23-19-9-7-18(22)8-10-19/h3-14,23H,1-2H3/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKKWGSHBMNHJN-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)C(=O)C=CNC3=CC=C(C=C3)I)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)C(=O)/C=C/NC3=CC=C(C=C3)I)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[6-chloro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2751571.png)
![7-Bromooxazolo[4,5-b]pyridin-2-ol](/img/structure/B2751574.png)
![5-Chlorofuro[2,3-b]pyridine](/img/structure/B2751575.png)

![4-phenyl-3-{1-[4-(trifluoromethoxy)benzoyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2751578.png)
![2,4-dichloro-N-[2-(3-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide](/img/structure/B2751579.png)
![3-butyl-2-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2751582.png)




![3-Tert-butyl-6-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2751591.png)


